Trimethoprim fumaric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethoprim fumaric acid is a compound formed by the combination of trimethoprim and fumaric acid. Trimethoprim is a well-known antibiotic that inhibits bacterial dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid, which is necessary for bacterial DNA and RNA synthesis . Fumaric acid is an organic compound that is widely used in the food and pharmaceutical industries as an acidulant and a precursor to other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethoprim fumaric acid can be synthesized by reacting trimethoprim with fumaric acid in a suitable solvent. The reaction typically involves dissolving trimethoprim and fumaric acid in a solvent such as ethanol or methanol, followed by heating the mixture to facilitate the reaction . The resulting product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as solvent recovery, crystallization, and drying to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Trimethoprim fumaric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Trimethoprim fumaric acid has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its effects on bacterial growth and metabolism.
Medicine: Investigated for its potential use in treating bacterial infections and other medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Trimethoprim fumaric acid exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolic acid in bacteria. This inhibition prevents the formation of bacterial DNA and RNA, leading to bacterial cell death . The molecular targets include the active site of dihydrofolate reductase, where trimethoprim binds and blocks the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to trimethoprim fumaric acid include:
Trimethoprim: The parent compound, which is also an inhibitor of dihydrofolate reductase.
Sulfamethoxazole: Often used in combination with trimethoprim for its synergistic effects.
Pyrimethamine: Another dihydrofolate reductase inhibitor used in the treatment of parasitic infections.
Uniqueness
This compound is unique due to its combination of trimethoprim and fumaric acid, which may enhance its solubility and bioavailability compared to trimethoprim alone. This combination can potentially improve the compound’s therapeutic efficacy and reduce the required dosage .
Properties
Molecular Formula |
C18H20N4O6 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(E)-4-[[4-amino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-yl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C18H20N4O6/c1-26-12-7-10(8-13(27-2)16(12)28-3)6-11-9-20-18(22-17(11)19)21-14(23)4-5-15(24)25/h4-5,7-9H,6H2,1-3H3,(H,24,25)(H3,19,20,21,22,23)/b5-4+ |
InChI Key |
YMMKQFONTGCYDA-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.